SR 121463 is a nonpeptide aquaretic compound with potent selective antagonism of the vasopressin V2 (V1b) receptor subtype. It is a candidate for control of hyponatremia and in the treatment of syndrome of inappropriate secretion of anti-diuretic hormone (SIADH).
Satavaptan is under investigation in clinical trial NCT00359437 (Satavaptan in the Prevention of Ascites Recurrence in Patients With Ascites Due to Cirrhosis of the Liver).
Satavaptan
CAS No.: 185913-78-4
VCID: VC0004126
Molecular Formula: C33H45N3O8S
Molecular Weight: 643.8 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description |
Satavaptan, also known as SR 121463 or Aquilda, is a selective vasopressin V2 receptor antagonist. It is primarily used to manage conditions associated with excessive water retention, such as hyponatremia and ascites in patients with cirrhosis or congestive heart failure . This compound has been extensively studied for its potential in treating various conditions related to vasopressin dysregulation. Mechanism of ActionSatavaptan acts by selectively blocking the vasopressin V2 receptors in the kidneys. Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water balance in the body by promoting water reabsorption in the collecting ducts of the kidneys. By antagonizing the V2 receptors, satavaptan reduces water reabsorption, leading to increased urine production without affecting electrolyte excretion, which is beneficial in treating conditions like hyponatremia . HyponatremiaSatavaptan has been shown to effectively improve serum sodium levels in patients with hyponatremia, particularly those with conditions like cirrhosis or syndrome of inappropriate antidiuretic hormone secretion (SIADH) . It acts as an aquaretic, increasing water excretion without affecting sodium levels, making it a valuable treatment option for hyponatremia. Ascites in CirrhosisDespite initial promise in short-term studies, larger clinical trials have shown mixed results regarding satavaptan's efficacy in managing ascites in cirrhotic patients. While it did not significantly outperform placebo in primary endpoints, satavaptan demonstrated some benefits in secondary endpoints, such as delaying ascites formation and improving serum sodium levels . Data Table: Key Information About Satavaptan
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 185913-78-4 | ||||||||||||||
Product Name | Satavaptan | ||||||||||||||
Molecular Formula | C33H45N3O8S | ||||||||||||||
Molecular Weight | 643.8 g/mol | ||||||||||||||
IUPAC Name | N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide | ||||||||||||||
Standard InChI | InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37) | ||||||||||||||
Standard InChIKey | QKXJWFOKVQWEDZ-UHFFFAOYSA-N | ||||||||||||||
SMILES | CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC | ||||||||||||||
Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC | ||||||||||||||
Appearance | Solid powder | ||||||||||||||
Purity | > 98% | ||||||||||||||
Synonyms | 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate satavaptan SR 121463A SR-121463 SR-121463B SR121463B |
||||||||||||||
Reference | 1:Global analysis of the effects of the V2 receptor antagonist satavaptan on protein phosphorylation in collecting duct. Hoffert JD, Pisitkun T, Saeed F, Wilson JL, Knepper MA.Am J Physiol Renal Physiol. 2014 Feb 15;306(4):410-21. doi: 10.1152/ajprenal.00497.2013. Epub 2013 Nov 20. PMID: 24259510 Free PMC Article 2:Satavaptan treatment for ascites in patients with cirrhosis: a meta-analysis of effect on hepatic encephalopathy development. Watson H, Jepsen P, Wong F, Ginès P, Córdoba J, Vilstrup H.Metab Brain Dis. 2013 Jun;28(2):301-5. doi: 10.1007/s11011-013-9384-4. Epub 2013 Mar 6. Review. PMID: 23463488 3:Meta-analysis: the safety and efficacy of vaptans (tolvaptan, satavaptan and lixivaptan) in cirrhosis with ascites or hyponatraemia. Dahl E, Gluud LL, Kimer N, Krag A.Aliment Pharmacol Ther. 2012 Oct;36(7):619-26. doi: 10.1111/apt.12025. Epub 2012 Aug 21. PMID: 22908905 Free Article 4:Satavaptan for the management of ascites in cirrhosis: efficacy and safety across the spectrum of ascites severity. Wong F, Watson H, Gerbes A, Vilstrup H, Badalamenti S, Bernardi M, Ginès P; Satavaptan Investigators Group..Gut. 2012 Jan;61(1):108-16. doi: 10.1136/gutjnl-2011-300157. Epub 2011 Aug 11. PMID: 21836029 5:Short- and long-term treatment of dilutional hyponatraemia with satavaptan, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study. Aronson D, Verbalis JG, Mueller M, Krum H; DILIPO investigators..Eur J Heart Fail. 2011 Mar;13(3):327-36. doi: 10.1093/eurjhf/hfq226. Epub 2011 Jan 3. PMID: 21199833 Free Article 6:Effects of a selective vasopressin V2 receptor antagonist, satavaptan, on ascites recurrence after paracentesis in patients with cirrhosis. Wong F, Gines P, Watson H, Horsmans Y, Angeli P, Gow P, Minini P, Bernardi M.J Hepatol. 2010 Aug;53(2):283-90. doi: 10.1016/j.jhep.2010.02.036. Epub 2010 May 24. PMID: 20541828 7:Clinical trial: short-term effects of combination of satavaptan, a selective vasopressin V2 receptor antagonist, and diuretics on ascites in patients with cirrhosis without hyponatraemia--a randomized, double-blind, placebo-controlled study. Ginès P, Wong F, Watson H, Terg R, Bruha R, Zarski JP, Dudley F; NormoCAT Study Investigators..Aliment Pharmacol Ther. 2010 Apr;31(8):834-45. doi: 10.1111/j.1365-2036.2010.04236.x. Epub 2010 Jan 22. PMID: 20102356 Free Article 8:Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial. Ginès P, Wong F, Watson H, Milutinovic S, del Arbol LR, Olteanu D; HypoCAT Study Investigators..Hepatology. 2008 Jul;48(1):204-13. doi: 10.1002/hep.22293. PMID: 18508290 9:Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with satavaptan (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist. Soupart A, Gross P, Legros JJ, Alföldi S, Annane D, Heshmati HM, Decaux G.Clin J Am Soc Nephrol. 2006 Nov;1(6):1154-60. Epub 2006 Oct 11. PMID: 17699341 Free Article | ||||||||||||||
PubChem Compound | 158348 | ||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume